![molecular formula C27H25NO5 B2851701 6,7-Dimethoxy-1-[(4-methoxyphenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one CAS No. 866808-33-5](/img/structure/B2851701.png)
6,7-Dimethoxy-1-[(4-methoxyphenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dimethoxy-1-[(4-methoxyphenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one, also known as DMQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DMQ belongs to the class of quinoline derivatives, which have been shown to possess a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-microbial effects.
Mecanismo De Acción
The exact mechanism of action of 6,7-Dimethoxy-1-[(4-methoxyphenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one is not fully understood, but studies suggest that 6,7-Dimethoxy-1-[(4-methoxyphenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one exerts its anti-cancer effects by targeting multiple signaling pathways involved in cancer cell growth and survival. 6,7-Dimethoxy-1-[(4-methoxyphenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one has been shown to inhibit the activity of several key enzymes and proteins involved in cancer cell proliferation and survival, including EGFR, AKT, and NF-κB.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 6,7-Dimethoxy-1-[(4-methoxyphenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one has also been shown to possess anti-inflammatory and anti-microbial properties. 6,7-Dimethoxy-1-[(4-methoxyphenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one has been shown to inhibit the production of pro-inflammatory cytokines, as well as reduce bacterial growth and biofilm formation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 6,7-Dimethoxy-1-[(4-methoxyphenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one is its broad-spectrum anti-cancer activity, which makes it a promising candidate for the development of new cancer therapies. However, one limitation of 6,7-Dimethoxy-1-[(4-methoxyphenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one is its relatively low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for research on 6,7-Dimethoxy-1-[(4-methoxyphenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one. One area of interest is the development of new 6,7-Dimethoxy-1-[(4-methoxyphenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one derivatives with improved solubility and bioavailability. Another potential direction is the investigation of 6,7-Dimethoxy-1-[(4-methoxyphenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one's anti-inflammatory and anti-microbial effects in vivo, to determine its potential as a therapeutic agent for inflammatory and infectious diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of 6,7-Dimethoxy-1-[(4-methoxyphenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one and its potential as a multi-targeted anti-cancer agent.
Métodos De Síntesis
6,7-Dimethoxy-1-[(4-methoxyphenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one is synthesized using a multi-step process, starting with the reaction between 4-methoxybenzaldehyde and 2-methoxyphenylacetic acid to form the intermediate compound, 2-(4-methoxybenzylidene)-2,3-dihydro-1H-inden-1-one. This intermediate is then reacted with 4-methylbenzoyl chloride in the presence of a base to yield 6,7-Dimethoxy-1-[(4-methoxyphenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one.
Aplicaciones Científicas De Investigación
6,7-Dimethoxy-1-[(4-methoxyphenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that 6,7-Dimethoxy-1-[(4-methoxyphenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one has potent anti-cancer effects against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. 6,7-Dimethoxy-1-[(4-methoxyphenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration.
Propiedades
IUPAC Name |
6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO5/c1-17-5-9-19(10-6-17)26(29)22-16-28(15-18-7-11-20(31-2)12-8-18)23-14-25(33-4)24(32-3)13-21(23)27(22)30/h5-14,16H,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXGVFRCXHCBLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

acetate](/img/structure/B2851621.png)
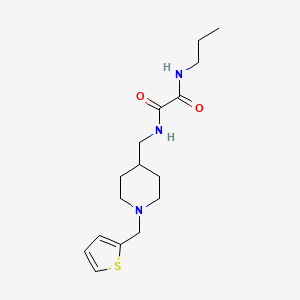
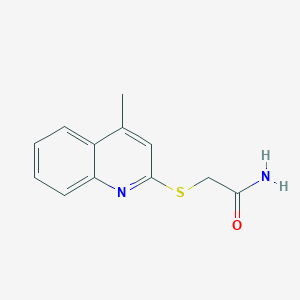
![2-ethoxy-N-[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2851624.png)
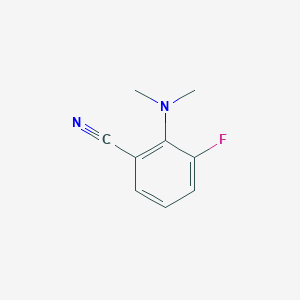
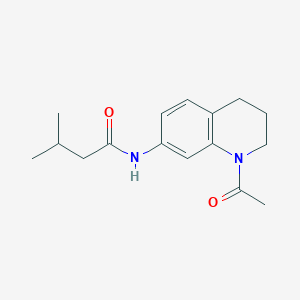
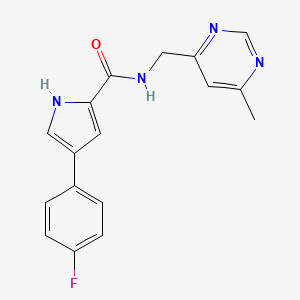
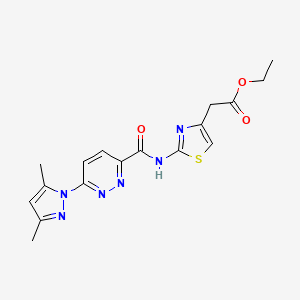
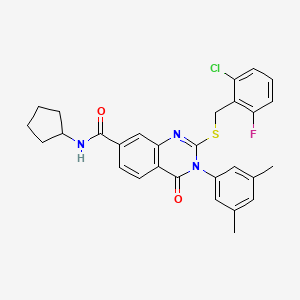
![N-{3-[(2-methoxyphenyl)sulfamoyl]-4-methylphenyl}cyclopropanecarboxamide](/img/structure/B2851635.png)
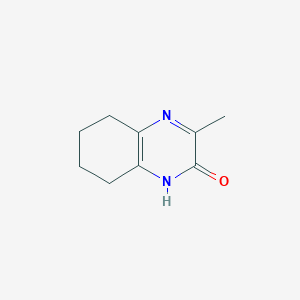
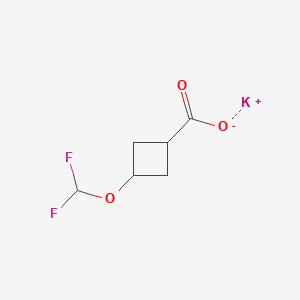
![methyl 4-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]benzoate](/img/structure/B2851639.png)
![3-Methyl-6-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidin-4-one](/img/structure/B2851640.png)